molecular formula C19H16BrNO4S2 B11681279 (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11681279
M. Wt: 466.4 g/mol
InChI Key: RXDPNBAYWBPPTD-BOPFTXTBSA-N
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Description

The compound (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Etherification: The phenoxyethoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative and an alkyl halide.

    Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: De-brominated derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: Inhibiting their activity and disrupting metabolic pathways.

    Interacting with DNA: Causing damage or preventing replication.

    Modulating signaling pathways: Affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of This compound .

Properties

Molecular Formula

C19H16BrNO4S2

Molecular Weight

466.4 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16BrNO4S2/c1-23-15-4-2-3-5-16(15)25-9-8-24-14-7-6-13(20)10-12(14)11-17-18(22)21-19(26)27-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,26)/b17-11-

InChI Key

RXDPNBAYWBPPTD-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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